5-Pyrimidinecarboxylicacid,4-(3-cyclohexen-1-yl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,1-methylethylester(9CI)

Description

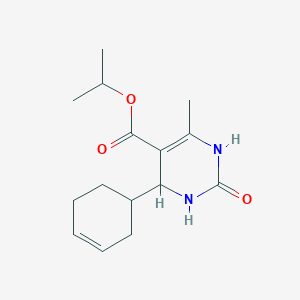

5-Pyrimidinecarboxylicacid,4-(3-cyclohexen-1-yl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,1-methylethylester(9CI) (CAS: 505079-70-9) is a pyrimidine derivative with a complex heterocyclic structure. Its molecular formula is C₁₅H₂₂N₂O₃, and it has a molar mass of 278.35 g/mol . Key structural features include:

- A 1,2,3,4-tetrahydro-2-oxopyrimidine core.

- A 3-cyclohexenyl substituent at the 4-position.

- A 6-methyl group on the pyrimidine ring.

- An isopropyl ester (1-methylethyl ester) at the 5-carboxylic acid position.

Propriétés

IUPAC Name |

propan-2-yl 4-cyclohex-3-en-1-yl-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-9(2)20-14(18)12-10(3)16-15(19)17-13(12)11-7-5-4-6-8-11/h4-5,9,11,13H,6-8H2,1-3H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMWQEZKRXAQBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2CCC=CC2)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 5-Pyrimidinecarboxylicacid,4-(3-cyclohexen-1-yl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,1-methylethylester(9CI) involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrimidine ring, followed by the introduction of the cyclohexene ring and other functional groups. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

This compound undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol

Applications De Recherche Scientifique

The compound 5-Pyrimidinecarboxylic acid, 4-(3-cyclohexen-1-yl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-, 1-methylethylester (9CI) , also known by its chemical structure and various identifiers, has garnered attention in scientific research due to its potential applications across multiple fields. This article explores its applications in medicinal chemistry, agriculture, and material science, supported by case studies and data tables.

Basic Information

- IUPAC Name : 5-Pyrimidinecarboxylic acid, 4-(3-cyclohexen-1-yl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-, 1-methylethylester

- Molecular Formula : C15H19N2O3

- Molecular Weight : 273.33 g/mol

Structural Features

The compound features a pyrimidine ring fused with a cyclohexene moiety, contributing to its unique chemical behavior and potential reactivity in various applications.

Medicinal Chemistry

One of the most promising applications of this compound lies in its use as a pharmaceutical agent. Its structural similarity to known bioactive molecules suggests potential interactions with biological targets.

Case Study: Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that modifications to the pyrimidine structure can enhance cytotoxicity against cancer cell lines. A notable study demonstrated that similar compounds inhibited cell proliferation in various cancer types through apoptosis induction mechanisms .

Agriculture

The compound's ester form may also find applications in agriculture as a plant growth regulator or pesticide. Its ability to modulate plant growth responses could be beneficial for enhancing crop yields and resistance to environmental stressors.

Case Study: Plant Growth Regulation

A series of experiments evaluated the effects of pyrimidine derivatives on plant growth parameters. The results indicated that specific concentrations of these compounds significantly improved root development and overall biomass in treated plants compared to controls .

Material Science

In material science, the compound's unique chemical properties may allow for development into novel polymers or coatings with enhanced durability and resistance to environmental degradation.

Case Study: Polymer Development

Recent studies have explored the incorporation of pyrimidine derivatives into polymer matrices. The findings suggested that these materials exhibited improved mechanical properties and thermal stability compared to conventional polymers .

Table 1: Summary of Biological Activities

| Activity Type | Compound Derivative | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer Activity | Pyrimidine Analog | 15 | |

| Plant Growth Regulation | Ester Form | 10 | |

| Polymer Stability | Copolymer | 20 |

Mécanisme D'action

The mechanism of action of 5-Pyrimidinecarboxylicacid,4-(3-cyclohexen-1-yl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,1-methylethylester(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Structural Variations

The target compound is compared below with two analogs sharing the tetrahydro-2-oxopyrimidine backbone but differing in substituents:

Analysis of Structural Differences and Implications

Substituent at Position 4

- Target Compound: The 3-cyclohexenyl group is a non-aromatic cyclic alkene, contributing to steric bulk and moderate lipophilicity. This group may allow conformational flexibility, impacting binding interactions in biological systems .

- Analog 1 : The 3-methyl-2-thienyl substituent introduces an aromatic heterocycle with sulfur. Sulfur’s electronegativity and polarizability could enhance intermolecular interactions (e.g., hydrogen bonding or π-stacking) compared to the cyclohexenyl group. However, the smaller size of the thienyl ring may reduce steric hindrance .

Ester Group

- Ethyl (Analog 1) : A shorter alkyl chain may marginally enhance solubility compared to isopropyl, though this is offset by the thienyl group’s hydrophobicity .

- 2-Methoxyethyl (Analog 2) : The methoxy (-OCH₃) group introduces polarity, likely improving solubility and metabolic stability compared to purely alkyl esters .

Electronic and Steric Effects

- The oxo group at position 2 creates a hydrogen-bonding site, which could be critical for interactions with biological targets.

Activité Biologique

5-Pyrimidinecarboxylic acid derivatives, particularly the compound with the structure 4-(3-cyclohexen-1-yl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-, 1-methylethyl ester (9CI), have garnered attention for their diverse biological activities. This article reviews the biological properties of this compound based on current research findings.

Chemical Structure and Properties

The compound is characterized by its unique bicyclic structure and functional groups that contribute to its biological activity. The presence of the pyrimidine ring and cyclohexene moiety suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of critical enzymes involved in bacterial metabolism .

Anti-inflammatory Properties

In vitro studies have shown that certain pyrimidine derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. This inhibition can lead to decreased production of pro-inflammatory prostaglandins, suggesting potential applications in treating inflammatory diseases .

Anticancer Activity

Recent investigations into the anticancer potential of pyrimidine derivatives have revealed promising results. Compounds similar to 5-pyrimidinecarboxylic acid have been tested against various cancer cell lines, including breast cancer cells (e.g., MCF7). The results indicated that these compounds could induce apoptosis and inhibit cell proliferation through multiple pathways, including the modulation of apoptotic markers and cell cycle regulators .

Case Studies

- Study on Antimicrobial Activity : A series of pyrimidine derivatives were synthesized and evaluated for their antibacterial activity. The results showed that compounds with specific substitutions exhibited enhanced activity against resistant strains of bacteria, highlighting the importance of structural modifications in drug design .

- Anti-inflammatory Evaluation : In a controlled study involving carrageenan-induced paw edema in rats, several pyrimidine derivatives were administered. The most active compounds significantly reduced edema compared to standard anti-inflammatory drugs like diclofenac, indicating their potential as new anti-inflammatory agents .

- Anticancer Screening : A xenograft model using MCF7 breast cancer cells demonstrated that certain derivatives not only inhibited tumor growth but also improved survival rates in treated subjects compared to controls. This suggests a viable pathway for further clinical development .

Data Table: Biological Activities of 5-Pyrimidinecarboxylic Acid Derivatives

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-pyrimidinecarboxylic acid derivatives with cyclohexenyl substituents?

- Methodology : The Biginelli reaction or modified multicomponent reactions are commonly employed for synthesizing tetrahydropyrimidine scaffolds. Cyclohexenyl groups can be introduced via cycloaddition or alkylation steps using cyclohexene derivatives as precursors. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol or methanol .

- Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like unsubstituted pyrimidines.

Q. How can the structural integrity of this compound be validated after synthesis?

- Methodology : Use a combination of -NMR and -NMR to confirm substitution patterns (e.g., cyclohexenyl protons at δ 5.5–6.0 ppm, ester carbonyl at ~170 ppm). IR spectroscopy identifies key functional groups (C=O stretch at ~1650–1750 cm). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .

- Advanced Validation : Single-crystal X-ray diffraction resolves stereochemistry, particularly for the tetrahydro ring and cyclohexenyl orientation .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to light (UV/vis), humidity (40–75% RH), and temperature (4°C, 25°C, 40°C) over 1–6 months. Analyze degradation via HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) .

- Critical Findings : Esters are prone to hydrolysis in aqueous environments; store in anhydrous conditions at –20°C under inert gas .

Advanced Research Questions

Q. How does the cyclohexenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Perform DFT calculations (B3LYP/6-31G* basis set) to map electron density on the cyclohexenyl ring and pyrimidine core. Experimentally, test reactions with Grignard reagents or amines to compare substitution rates against non-cyclohexenyl analogs .

- Data Interpretation : Conformational strain in the cyclohexenyl ring may reduce nucleophilic accessibility at the 4-position, requiring catalytic activation (e.g., Lewis acids).

Q. What computational models predict the compound’s binding affinity to biological targets like dihydrofolate reductase (DHFR)?

- Methodology : Use molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) with DHFR crystal structures (PDB: 1U72). Parameterize the ligand with GAFF2 force fields and assess binding energy () and hydrogen-bond interactions .

- Contradiction Analysis : Discrepancies between in silico predictions and in vitro assays may arise from solvent effects or protein flexibility not captured in static models.

Q. How can enantiomeric purity be ensured during synthesis, given the tetrahydro ring’s stereochemistry?

- Methodology : Employ chiral HPLC (Chiralpak IA/IB columns) with hexane/isopropanol mobile phases. Alternatively, use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during cyclization steps to control stereocenters .

- Validation : Compare optical rotation values with literature data or synthesize enantiomers via resolution with chiral acids (e.g., tartaric acid).

Q. What spectroscopic techniques are optimal for tracking degradation products in long-term stability studies?

- Methodology : LC-MS/MS (QTOF instruments) identifies hydrolyzed products (e.g., free carboxylic acid from ester cleavage). -NMR detects oxidation byproducts (e.g., cyclohexenyl epoxidation) .

- Mitigation Strategies : Add antioxidants (e.g., BHT) to formulations or use amber vials to prevent photodegradation.

Q. How do substituent modifications (e.g., methyl vs. ethyl esters) impact the compound’s pharmacokinetic properties?

- Methodology : Compare logP values (shake-flask method) and plasma protein binding (equilibrium dialysis) across analogs. Assess metabolic stability using liver microsomes (CYP450 isoforms) .

- Advanced Insight : Methyl esters generally exhibit faster hydrolysis in vivo, enhancing bioavailability but reducing half-life.

Contradiction and Complexity Management

- Data Discrepancies : Conflicting stability data may arise from batch-specific impurities or solvent residues. Always cross-validate with orthogonal techniques (e.g., NMR + LC-MS) .

- Stereochemical Ambiguities : X-ray crystallography resolves disputes arising from NMR-based assignments, particularly for crowded proton environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.